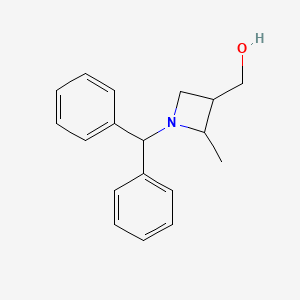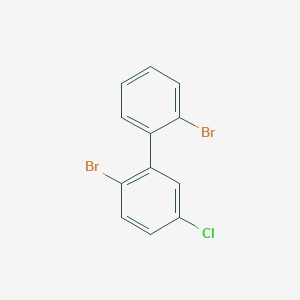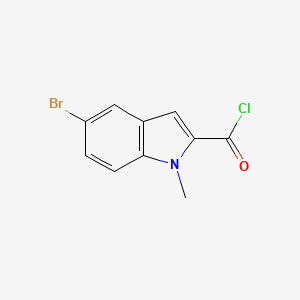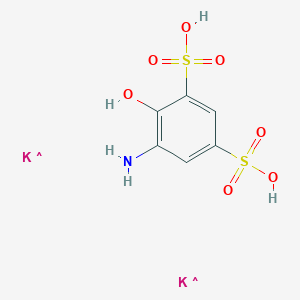
4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide is an organic compound with a complex structure that includes an aminomethyl group, a benzamide core, and a hydroxyethoxyethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-formylbenzoic acid, ethylene glycol, and ammonia.
Formation of Intermediate: The first step involves the reaction of 4-formylbenzoic acid with ethylene glycol under acidic conditions to form 4-(2-hydroxyethoxy)benzaldehyde.
Reductive Amination: The intermediate 4-(2-hydroxyethoxy)benzaldehyde undergoes reductive amination with ammonia to form this compound. This step typically requires a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethoxyethyl side chain can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide core can be reduced to form amines.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Products include 4-(aminomethyl)-N-(2-(2-formylethoxy)ethyl)benzamide or 4-(aminomethyl)-N-(2-(2-carboxyethoxy)ethyl)benzamide.
Reduction: Products include 4-(aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)aniline.
Substitution: Products depend on the nucleophile used, such as 4-(aminomethyl)-N-(2-(2-alkoxyethoxy)ethyl)benzamide.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 4-(Aminomethyl)-N-(2-(2-hydroxyethoxy)ethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its structure allows it to mimic natural substrates, providing insights into enzyme mechanisms and potential inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its unique chemical properties contribute to the
Propriétés
Formule moléculaire |
C12H18N2O3 |
|---|---|
Poids moléculaire |
238.28 g/mol |
Nom IUPAC |
4-(aminomethyl)-N-[2-(2-hydroxyethoxy)ethyl]benzamide |
InChI |
InChI=1S/C12H18N2O3/c13-9-10-1-3-11(4-2-10)12(16)14-5-7-17-8-6-15/h1-4,15H,5-9,13H2,(H,14,16) |
Clé InChI |
PDPUWSGKMVAISA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CN)C(=O)NCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-Hydroxy-5-methyl-1H-benzo[d]imidazole-2-carbimidoyl cyanide](/img/structure/B12825084.png)
![2-(Ethylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-4-carboxamide](/img/structure/B12825094.png)
![(1R,2S,9S,10S,11S,14S,15S,18S,20S,23R)-10,20-dihydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12825108.png)
![(1S,2R,5R)-2-(2-chloroethyl)-5-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-1-methyl-7-oxa-4-azabicyclo[3.2.0]heptane-3,6-dione](/img/structure/B12825111.png)
![(4S)-3-[(2S)-2-[4-(6-fluoroquinolin-4-yl)cyclohexyl]propanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B12825116.png)

![4-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;ethane](/img/structure/B12825127.png)



![3,8-dibromo-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12825149.png)
![2-(1H-Benzo[d]imidazol-2-yl)-3-hydroxyacrylaldehyde](/img/structure/B12825151.png)
